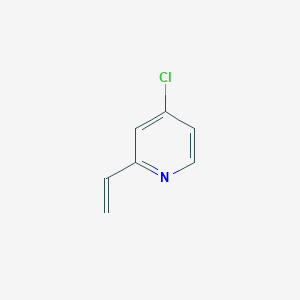

4-氯-2-乙烯基吡啶

描述

4-Chloro-2-vinylpyridine (4-CVP) is an organochlorine compound that has been widely used in the synthesis of various compounds and materials. It is a versatile reagent that has been used in the synthesis of pharmaceuticals, polymers, and other compounds. 4-CVP is a colorless liquid at room temperature and has a boiling point of 100 °C. It is soluble in many organic solvents and has a low vapor pressure.

科学研究应用

1. 化学合成中的催化剂

4-氯-2-乙烯基吡啶衍生物,如 N-磺酸聚(4-乙烯基吡啶鎓)氯化物,在化学合成中用作高效且可重复使用的催化剂。它们对胺的 N-Boc 保护特别有效,表现出优异的产率和较短的反应时间等优点 (Shirini、Khaligh 和 Goli Jolodar,2013)。此外,该催化剂用于醛的 1,1-二乙酸酯保护和脱保护 (Shirini 和 Goli Jolodar,2012)。

2. 环境应用

4-乙烯基吡啶衍生物用于环境目的,例如从水溶液中去除六价铬。研究表明,新的季铵化交联聚(4-乙烯基吡啶)在吸附 Cr(VI) 方面很有效,在去除铬方面具有很高的效率 (Neagu 和 Mikhalovsky,2010)。

3. 聚电解质性质

聚-4-乙烯基吡啶鎓氯化物的聚电解质性质已得到广泛研究。研究表明,该化合物表现得像极弱碱的盐,其碱离解常数明显低于类似化合物。该性质归因于聚合物的链状结构,该结构产生了高浓度的吡啶基团 (Fuoss 和 Strauss,1948)。

4. 汞离子结合

聚(4-乙烯基吡啶)盐酸树脂对汞离子表现出选择性和有效的结合能力。这使其有可能从水溶液中去除和回收汞离子,因为它具有很高的汞离子结合能力、选择性和易再生性 (Rivas、Maturana 和 Luna,1999)。

5. 固态光二聚化

4-乙烯基吡啶促进固态中末端烯烃的光二聚化。4-乙烯基吡啶与 AgClO(3) 的反应产生一种结晶固体,该固体支持两个末端烯烃的立体定向和定量的 [2+2] 光二聚化 (Georgiev、Bučar 和 MacGillivray,2010)。

作用机制

Target of Action

4-Chloro-2-vinylpyridine is a chemical compound that primarily targets polyvinylpyridine (PVPy) . PVPy is a linearly structured polymer-containing aromatic heterocyclic compound . The vinyl group of the monomer can be attached to the pyridine unit in a para position to prepare poly(4-vinylpyridine) (P4VP) .

Mode of Action

The compound interacts with its target through a process known as quaternization . This is a well-known technique applied to obtain functional polycations . In the presence of 4-Chloro-2-vinylpyridine, the quaternization degree of poly(4-vinylpyridine) can reach higher than 80% values in less than 1 hour with microwave heating at 80 °C .

Biochemical Pathways

The biochemical pathway affected by 4-Chloro-2-vinylpyridine involves the spontaneous polymerization of 4-vinylpyridine . This process occurs under its interaction with alkyl dibromides . The resulting strongly basic anion exchangers can be successfully applied in the extraction of noble metal chloro complexes from acidic aqueous solutions and in the addition of CO2 to epoxides .

Result of Action

The result of the action of 4-Chloro-2-vinylpyridine is the formation of polyvinylpyridine (PVPy) . PVPy has potential use in electrical applications and drug delivery . It can also be used as a chemical reagent . The quaternization of PVPy leads to an enhanced electrical conductivity in this polymeric material .

Action Environment

The action of 4-Chloro-2-vinylpyridine is influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, the quaternization reaction rate increases with microwave heating at 80 °C . Additionally, the presence of alkyl dibromides is necessary for the spontaneous polymerization of 4-vinylpyridine .

属性

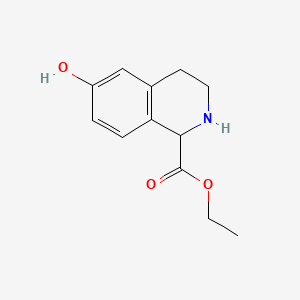

IUPAC Name |

4-chloro-2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFVZJFFLBXQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542250 | |

| Record name | 4-Chloro-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98420-89-4 | |

| Record name | 4-Chloro-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

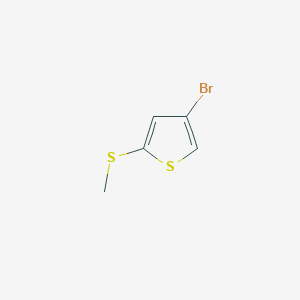

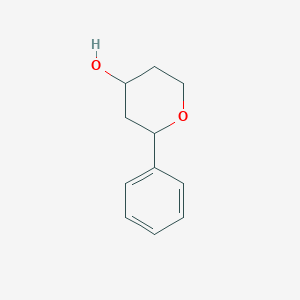

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

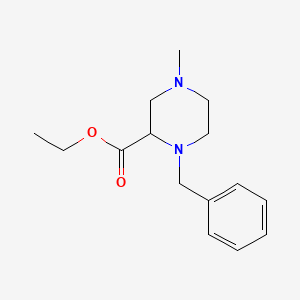

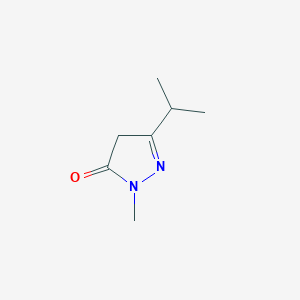

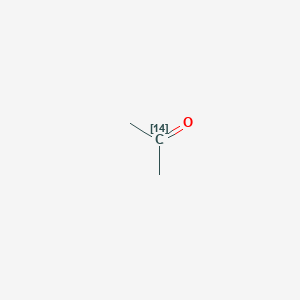

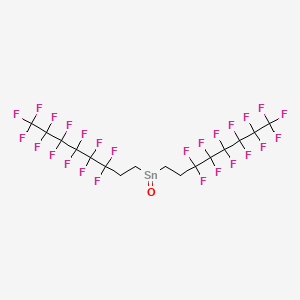

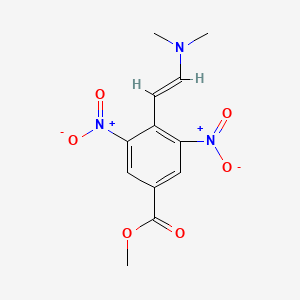

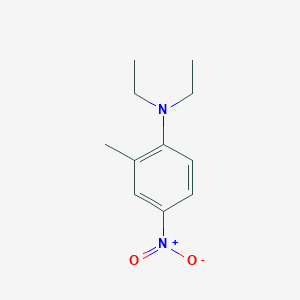

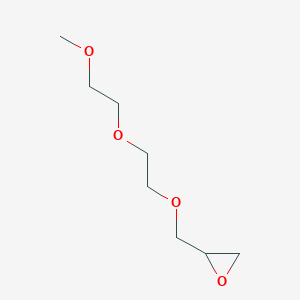

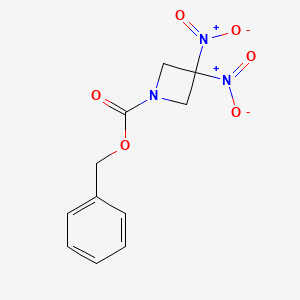

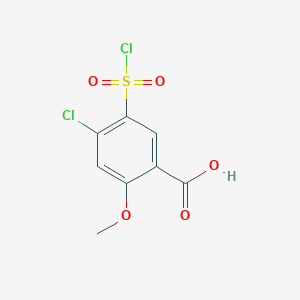

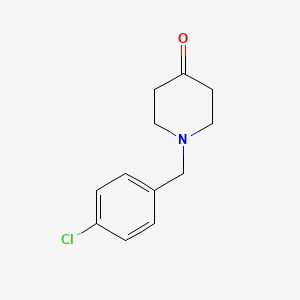

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1611486.png)